2-(4-bromophenoxy)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide
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Overview
Description
2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms attached to both phenoxy and thiophene rings, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide typically involves multiple steps. One common method starts with the preparation of 2-(4-bromophenoxy)propanehydrazide, which is then reacted with 5-bromothiophene-2-carbaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of bromine atoms .
Scientific Research Applications
2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
p-Bromophenoxyacetic acid: Another bromine-containing phenoxy compound with different functional groups and applications.
2-(4-Bromophenoxy)ethanol: A simpler molecule with similar structural features but different reactivity and uses.
Uniqueness
2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide is unique due to its combination of bromine atoms on both phenoxy and thiophene rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields .
Properties
Molecular Formula |
C14H12Br2N2O2S |
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Molecular Weight |
432.1 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C14H12Br2N2O2S/c1-9(20-11-4-2-10(15)3-5-11)14(19)18-17-8-12-6-7-13(16)21-12/h2-9H,1H3,(H,18,19)/b17-8+ |
InChI Key |
UJPNTEZTXSAABQ-CAOOACKPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(S1)Br)OC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(S1)Br)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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